2-(2,3-Difluorophenyl)ethanol
Overview
Description
2-(2,3-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is a member of the class of compounds known as phenylethanols, which are characterized by the presence of a phenyl group attached to an ethanol moiety. The compound is notable for its two fluorine atoms attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,3-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,3-difluorophenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the Grignard reaction, where 2,3-difluorobenzyl bromide reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-(2,3-difluorophenyl)acetaldehyde using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 2-(2,3-difluorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Reduction of 2-(2,3-difluorophenyl)acetaldehyde back to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(2,3-difluorophenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: PCC, CrO3 in solvents like dichloromethane (DCM).
Reduction: NaBH4, LiAlH4 in solvents like THF or diethyl ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2,3-Difluorophenyl)acetaldehyde.
Reduction: this compound.
Substitution: 2-(2,3-Difluorophenyl)ethyl chloride.
Scientific Research Applications
2-(2,3-Difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties imparted by the difluorophenyl group.
Mechanism of Action
The mechanism of action of 2-(2,3-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, potentially leading to more potent and specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)ethanol: Similar structure but with fluorine atoms at different positions on the phenyl ring.
2-(2,4-Difluorophenyl)ethanol: Another isomer with fluorine atoms at the 2 and 4 positions.
2-(2,3-Dichlorophenyl)ethanol: Chlorine atoms instead of fluorine, affecting its reactivity and properties.
Uniqueness
2-(2,3-Difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This positioning can lead to differences in how the compound interacts with other molecules, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2,3-difluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNNHALDGIKSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378941 | |
Record name | 2-(2,3-Difluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126163-30-2 | |
Record name | 2,3-Difluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126163-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Difluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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